molecular formula C36H28P2 B1224689 2,2'-Bis(diphenylphosphino)biphenyl CAS No. 84783-64-2

2,2'-Bis(diphenylphosphino)biphenyl

Cat. No. B1224689
CAS RN: 84783-64-2
M. Wt: 522.6 g/mol
InChI Key: GRTJBNJOHNTQBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2'-Bis(diphenylphosphino)biphenyl and its derivatives often involves multi-step organic reactions, starting from readily available biphenyl or similar aromatic compounds. The synthesis process may include halogenation, followed by a lithiation reaction and subsequent introduction of the diphenylphosphino groups through a phosphinylation step. Techniques such as the Ullmann reaction have been employed to synthesize axially dissymmetric diphosphines in the biphenyl series, showcasing the versatility and complexity of synthesizing such molecules (Schmid et al., 1991).

Molecular Structure Analysis

The molecular structure of 2,2'-Bis(diphenylphosphino)biphenyl is characterized by the presence of two phosphino groups attached to a biphenyl backbone. This structure allows for flexibility and rotation around the biphenyl axis, impacting the ligand's electronic and steric properties. X-ray crystallography studies have provided insights into the configurations and conformations of these ligands in complexes, revealing the importance of the spatial arrangement of the phosphino groups in catalytic activity.

Chemical Reactions and Properties

As ligands, 2,2'-Bis(diphenylphosphino)biphenyl derivatives form complexes with transition metals through their phosphorus atoms, participating in a wide range of catalytic reactions. These include but are not limited to hydrogenation reactions, carbon-carbon bond-forming reactions like Suzuki coupling, and asymmetric catalysis. The electronic properties of the phosphino groups, along with the ligand's overall conformation, significantly influence the activity, selectivity, and stability of these metal complexes.

Physical Properties Analysis

The physical properties of 2,2'-Bis(diphenylphosphino)biphenyl derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application in catalysis. These properties can be fine-tuned by modifying the biphenyl backbone or the phosphino groups, which can affect the solubility and thus the applicability of these ligands in various solvents and reaction conditions.

Chemical Properties Analysis

The chemical properties of 2,2'-Bis(diphenylphosphino)biphenyl ligands, including their reactivity, stability under different conditions, and ability to form chelate complexes, are vital for their effectiveness in catalysis. The phosphino groups act as soft donors, forming strong bonds with transition metals, which is critical for the catalytic performance of the resulting complexes. Moreover, the stability of these ligands under reaction conditions determines their suitability for reuse and recycling in industrial processes.

  • Schmid, R., Foricher, J., Cereghetti, M., & Schönholzer, P. (1991). Axially Dissymmetric Diphosphines in the Biphenyl Series: Synthesis of (6,6′‐Dimethoxybiphenyl‐2,2′‐diyl)bis(diphenylphosphine)(‘MeO‐BIPHEP’) and Analogues via an ortho‐Lithiation/Iodination Ullmann‐Reaction Approach. Helvetica Chimica Acta, 74, 370-389. Link to source.

Scientific Research Applications

Chiral Catalysis

  • BIPHEP and its derivatives have been utilized in asymmetric catalysis. For instance, chiral biphenyl diphosphines like SYNPHOS and DIFLUORPHOS, when compared with BIPHEP, have shown significant enantioselectivity in asymmetric hydrogenation reactions. These ligands' stereoelectronic features deeply influence enantioselectivities in such reactions (Jeulin et al., 2004).

Photophysical Properties

  • BIPHEP has been used in the synthesis of binuclear gold(I) complexes, which exhibit notable photophysical properties. For example, the luminescence of BIPHEP complexes can originate from metal-centered triplets, influenced by gold-gold interactions (Pawlowski et al., 2004).

Asymmetric Addition Reactions

  • In copper-catalyzed asymmetric conjugate additions, BIPHEP and similar diphosphines have demonstrated high regioselectivity and enantioselectivity. They have been effective in reactions involving various sterically hindered Michael acceptors (Morin et al., 2015).

Rotational Barriers Studies

  • The rotational barriers of substituted BIPHEP ligands have been a subject of research. These studies, combining experimental and theoretical approaches, help understand the ligands' dynamic properties, which are crucial for their applications in catalysis (Storch et al., 2016).

Luminescent Properties

  • BIPHEP-based palladium(0) and platinum(0) complexes have been investigated for their strong luminescence, which is of interest in the field of photophysics and material science. These complexes, especially the palladium variant, show high quantum yield and long lifetimes in certain conditions, indicating potential applications in lighting and display technologies (Tsubomura et al., 2008).

Catalysis with Transition Metals

  • BIPHEP has been explored as a supporting ligand in various transition metal catalysts. For instance, its complexes have shown superior activity in palladium-catalyzed Grignard cross-coupling and rhodium-catalyzed Michael addition reactions compared to other bisphosphines (Ogasawara et al., 2000).

DNA and Protein Interactions

  • Ruthenium complexes with BIPHEP have been synthesized and characterized for their interactions with DNA and bovine serum albumin (BSA), showing potential in the field of biochemistry and pharmaceutical research (Colina-Vegas et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ .

Future Directions

The future directions of 2,2’-Bis(diphenylphosphino)biphenyl research could involve further exploration of its role in the organic synthesis of enantioselective transformations catalyzed by the complexes of ruthenium, rhodium, and palladium . Additionally, its use in Ni- and Pd-Catalyzed cross-electrophile coupling reactions to form highly substituted 1,3-dienes could be further investigated .

properties

IUPAC Name

[2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTJBNJOHNTQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370589
Record name 2,2'-Bis(diphenylphosphino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bis(diphenylphosphino)biphenyl

CAS RN

84783-64-2
Record name 2,2'-Bis(diphenylphosphino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
O Desponds, M Schlosser - Journal of organometallic chemistry, 1996 - Elsevier
The reaction between 2,2′-dilithiobiphenyl and two equivalents of chlorodiphenylphosphine is confirmed to afford equal amounts of 9-phenyl-9-phosphafluorene (2) and …
Number of citations: 70 www.sciencedirect.com
O Desponds, M Schlosser - Tetrahedron letters, 1996 - Elsevier
After selective deuteriation of 2,2′-bis(diphenylphosphino)biphenyl, it was possible to determine the nmr coalescence temperature of the diastereotopic phenyl groups. On this basis, a …
Number of citations: 65 www.sciencedirect.com
TK Miyamoto, Y Matsuura, K Okude, H Ichida… - Journal of …, 1989 - Elsevier
The reaction of 2,2′-dilithiobiphenyl with chlorodiphenylphosphine gives a mixture of triphenylphosphine and 5-phenyldibenzophosphole in almost equal quantities. The formation of …
Number of citations: 28 www.sciencedirect.com
A Uehara, JC Bailar Jr - Journal of Organometallic Chemistry, 1982 - Elsevier
Complexes of the type [Rh(cod)(bpbp)]X (cod is 1,5-cyclooctadiene, bpbp is 2,2′-bis(diphenylphosphino)biphenyl, and X is Cl − , d-α-bromocamphor-π-sulfonate [(d)-C 10 H 14 O 4 …
Number of citations: 8 www.sciencedirect.com
C Wang, G Yang, J Zhuang, W Zhang - Tetrahedron Letters, 2010 - Elsevier
A class of atropisomeric diphosphine ligands with a wide range of dihedral angles has been developed. X-ray study of the Pd(II) complexes of these ligands showed that as the bridge …
Number of citations: 48 www.sciencedirect.com
N O'Leary, FM Miloserdov, MF Mahon… - Dalton …, 2019 - pubs.rsc.org
The reaction of [Ru(PPh3)3Cl2] with excess ZnMe2 led to P–C/C–H bond activation and P–C/C–C bond formation to generate a chelating diphenylphosphinobenzene ligand as well as …
Number of citations: 8 pubs.rsc.org
PH Woodworth, MF Bertino, A Ahmed, A Anwar… - Nano-Structures & Nano …, 2016 - Elsevier
The relationship between ligand rigidity and solvent polarity and the size and dispersity of Au cluster suspensions was investigated. Solutions were prepared which contained 10 −3 mol/…
Number of citations: 2 www.sciencedirect.com
JR Zbieg, T Fukuzumi… - Advanced synthesis & …, 2010 - Wiley Online Library
Iridium‐Catalyzed Hydrohydroxyalkylation of Butadiene: Carbonyl Crotylation - Zbieg - 2010 - Advanced Synthesis & Catalysis - Wiley Online Library Skip to Article Content Skip to …
Number of citations: 54 onlinelibrary.wiley.com
W Yuan, S Ma - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
Copper‐catalyzed highly selective borylcuprations of allenes with bis(pinacolato)diboron produce two different types of alkenylboranes by applying a ligand effect. In the presence of tris(…
Number of citations: 105 onlinelibrary.wiley.com
BL Chen, L Liu, XX Zhong, AM Asiri… - Journal of …, 2017 - Taylor & Francis
Copper(I) halide complexes having thermally activated delayed fluorescence (TADF) and phosphorescence have attracted much attention. Here, a series of four-coordinate dinuclear …
Number of citations: 7 www.tandfonline.com

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